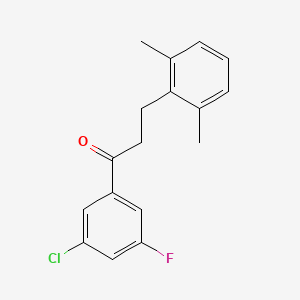

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of propiophenone, characterized by the presence of chloro, dimethylphenyl, and fluorine substituents on the aromatic ring. This compound is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’-Chloro-3-(2,6-dimethylphenyl)propiophenone

- 3’-Fluoro-3-(2,6-dimethylphenyl)propiophenone

- 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone

Uniqueness

3’-Chloro-3-(2,6-dimethylphenyl)-5’-fluoropropiophenone is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3'-Chloro-3-(2,6-dimethylphenyl)-5'-fluoropropiophenone (CAS No. 898755-14-1) is a synthetic organic compound belonging to the class of substituted propiophenones. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- IUPAC Name : 1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone

- Purity : 97% .

The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets due to its substituents that can influence electronic properties and steric effects. The presence of electron-withdrawing groups like chlorine and fluorine can enhance binding affinity to target enzymes through hydrogen bonding and electrostatic interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of halogen atoms can enhance the radical scavenging ability, making it a candidate for further studies in oxidative stress-related conditions.

Enzyme Inhibition

Recent studies have shown that structurally related compounds can act as inhibitors for various enzymes:

- α-Glucosidase Inhibition : Compounds with similar substituents have demonstrated potent inhibitory effects against α-glucosidase, which is critical in managing postprandial blood glucose levels. The IC50 values reported for related compounds range from 2.50 µM to 31.40 µM, suggesting that modifications in substituents significantly affect enzyme inhibition potency .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound 6 | 2.50 ± 0.30 | α-Glucosidase |

| Compound 7 | 3.20 ± 0.10 | α-Glucosidase |

| Acarbose | 5.30 ± 0.30 | α-Glucosidase |

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of various derivatives of propiophenones, including those with chlorinated and fluorinated moieties:

- A study indicated that a structurally similar compound demonstrated significant inhibition against urease and α-glucosidase enzymes, suggesting that the presence of halogens enhances biological activity through improved binding interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- Electron-Withdrawing Groups : The presence of fluorine and chlorine increases the acidity of adjacent hydrogen atoms, enhancing binding affinity.

- Steric Hindrance : The positioning of methyl groups on the phenyl ring affects the spatial orientation and accessibility to enzyme active sites.

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYLRAHZWOZUGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644806 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-14-1 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.